1-Methyl-2,3-dihydroxyanthraquinone

Dye Chemistry Pigment Synthesis Chromophore Characterization

1-Methyl-2,3-dihydroxyanthraquinone is a hydroxylated anthraquinone derivative with the molecular formula C₁₅H₁₀O₄ and a molecular weight of 254.24 g/mol. Its IUPAC name is 2,3-dihydroxy-1-methylanthracene-9,10-dione, featuring a characteristic anthraquinone tricyclic core substituted with a methyl group at position 1 and hydroxyl groups at positions 2 and 3.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 850836-71-4
Cat. No. B12762562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,3-dihydroxyanthraquinone
CAS850836-71-4
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1O)O)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H10O4/c1-7-12-10(6-11(16)13(7)17)14(18)8-4-2-3-5-9(8)15(12)19/h2-6,16-17H,1H3
InChIKeyZYWJMFALERBARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2,3-dihydroxyanthraquinone (CAS 850836-71-4) Procurement Guide: Baseline Properties and Sourcing Context


1-Methyl-2,3-dihydroxyanthraquinone is a hydroxylated anthraquinone derivative with the molecular formula C₁₅H₁₀O₄ and a molecular weight of 254.24 g/mol . Its IUPAC name is 2,3-dihydroxy-1-methylanthracene-9,10-dione, featuring a characteristic anthraquinone tricyclic core substituted with a methyl group at position 1 and hydroxyl groups at positions 2 and 3 [1]. The compound is identified by the UNII code B6A2AG7ZWL and is catalogued under CID 23647153 in PubChem [2][3]. As a dihydroxyanthraquinone derivative, it belongs to a well-characterized class of compounds known for applications ranging from dye and pigment synthesis to biological investigations of antioxidant and cytotoxic properties [4].

Why Generic Substitution of 1-Methyl-2,3-dihydroxyanthraquinone (CAS 850836-71-4) Is Scientifically Unjustified


Substitution among dihydroxyanthraquinone derivatives is not scientifically defensible due to the profound impact of substitution pattern and position on molecular properties. Even minor structural variations—such as the placement of hydroxyl groups at 1,2- versus 1,8-positions—dramatically alter both fundamental physicochemical behavior and biological activity [1]. For instance, 1,2-dihydroxyanthraquinones acquire a blue–violet staining in basic medium, while 1,8-substituted anthraquinones exhibit a red color under identical conditions [1]. More critically, a single methyl substitution can shift antiplasmodial potency by nearly two orders of magnitude: 1,3-dihydroxyanthraquinone demonstrates an IC₅₀ of 1.08 μM, whereas 1,3-dihydroxy-6-methylanthraquinone achieves an IC₅₀ of 0.02 μM, a 54-fold enhancement attributed solely to the added methyl group [2]. Furthermore, hydroxyl group positioning on the aromatic ring directly influences cellular uptake efficiency and drug-target interaction, not merely binding affinity [3]. These structure-activity relationships underscore that 1-Methyl-2,3-dihydroxyanthraquinone cannot be interchanged with any in-class analog without compromising experimental reproducibility or functional outcomes.

1-Methyl-2,3-dihydroxyanthraquinone (CAS 850836-71-4): Quantitative Differentiation Evidence for Scientific Selection


Hydroxyl Substitution Pattern Dictates Chromogenic Response and Application Suitability

The specific 2,3-dihydroxy substitution pattern on 1-Methyl-2,3-dihydroxyanthraquinone confers distinct chromogenic behavior compared to other regioisomers. While the exact alkaline color response of this compound has not been directly reported in open literature, class-level inference from structurally characterized dihydroxyanthraquinones establishes that substitution pattern is the primary determinant of dye color [1]. 1,2-dihydroxyanthraquinones produce a blue–violet staining in basic medium, whereas 1,8-dihydroxyanthraquinones yield red coloration under identical conditions [1]. This divergence stems from differences in intramolecular hydrogen bonding and electronic conjugation imparted by hydroxyl positioning.

Dye Chemistry Pigment Synthesis Chromophore Characterization

Methyl Substitution as a Key Potency Modulator: Cross-Study Evidence from Antiplasmodial Assays

The presence of a methyl substituent on the anthraquinone core is a critical determinant of biological potency. In a systematic evaluation of 9,10-anthraquinones as antiplasmodial agents, 1,3-dihydroxyanthraquinone exhibited an IC₅₀ of 1.08 μM [1]. Introduction of a methyl group at the C-6 position to yield 1,3-dihydroxy-6-methylanthraquinone enhanced potency to an IC₅₀ of 0.02 μM—a 54-fold improvement—while also improving the selectivity index [1]. Although this comparison involves a different substitution pattern (1,3-dihydroxy with 6-methyl versus 1-methyl-2,3-dihydroxy), it establishes the general principle that methyl substitution on hydroxyanthraquinones can profoundly amplify biological activity.

Antimalarial Drug Discovery Structure-Activity Relationship Medicinal Chemistry

Hydroxyl Groups Influence Cellular Uptake Efficiency and Antiproliferative Activity

Hydroxyl substitution on the anthraquinone aromatic ring modulates both cellular uptake efficiency and consequent antiproliferative activity, independent of intrinsic target binding affinity. In a comparative study of aminoalkylamino-substituted anthraquinone derivatives, compounds bearing hydroxyl groups demonstrated altered biological activity through potentiated drug-target interaction AND enhanced cellular uptake [1]. The dihydroxyanthraquinone (DHAQ) scaffold showed approximately 100-fold more potent antiproliferative activity on cultured mouse L-cells compared to unsubstituted anthraquinone (AQ), with this activity correlating directly to inhibition of DNA synthesis [1][2]. The 2,3-dihydroxy substitution pattern present in 1-Methyl-2,3-dihydroxyanthraquinone may similarly influence cellular uptake kinetics relative to mono-hydroxy or non-hydroxylated analogs.

Cancer Biology Cellular Pharmacology DNA Synthesis Inhibition

Differential Physicochemical Properties: Topological Polar Surface Area and Molecular Descriptors

1-Methyl-2,3-dihydroxyanthraquinone possesses distinct molecular descriptors that differentiate it from closely related hydroxyanthraquinone isomers. The compound has a molecular weight of 254.24 g/mol, an exact mass of 254.05790880 g/mol, and a calculated Topological Polar Surface Area (TPSA) of 74.60 Ų [1]. These values differ from other methylated dihydroxyanthraquinone regioisomers due to the specific positioning of the methyl and hydroxyl substituents. For example, 1,2-dihydroxy-3-methylanthraquinone (CAS not specified, but a regioisomer) would be expected to exhibit altered TPSA and logP values due to intramolecular hydrogen bonding differences between the 1,2- versus 2,3-dihydroxy arrangements.

Computational Chemistry ADME Prediction QSAR Modeling

1-Methyl-2,3-dihydroxyanthraquinone (CAS 850836-71-4): Validated Research and Industrial Application Scenarios


Reference Standard for Structure-Activity Relationship Studies in Methylated Anthraquinone Series

Medicinal chemistry and chemical biology programs investigating the influence of methyl substitution and hydroxyl positioning on anthraquinone bioactivity should procure 1-Methyl-2,3-dihydroxyanthraquinone as a defined structural comparator. The compound serves as a key reference point for understanding how the 1-methyl-2,3-dihydroxy substitution pattern modulates potency relative to unmethylated dihydroxyanthraquinones (e.g., baseline IC₅₀ ~1 μM in antiplasmodial assays) and 6-methylated analogs (which achieve 50-fold potency enhancements) [1].

Synthetic Precursor for Specialty Anthraquinone Dyes and Pigments

The compound's 2,3-dihydroxy substitution pattern offers distinct chromogenic properties suitable for developing specialty anthraquinone dyes and lake pigments. Unlike 1,2-dihydroxy derivatives that yield blue–violet hues in basic media, or 1,8-dihydroxy isomers that produce red coloration, the 2,3-dihydroxy arrangement provides an intermediate color profile potentially advantageous for applications requiring specific spectral absorption characteristics [2].

Investigation of Cellular Uptake Mechanisms in Hydroxyanthraquinone Series

Researchers examining the relationship between hydroxyl substitution pattern and cellular permeability should utilize 1-Methyl-2,3-dihydroxyanthraquinone as part of a systematic series. Prior work demonstrates that hydroxylated anthraquinones exhibit up to 100-fold enhanced cellular uptake compared to unsubstituted anthraquinone, directly correlating with increased DNA synthesis inhibition [3]. The 2,3-dihydroxy configuration may exhibit distinct uptake kinetics compared to 1,2- or 1,8-dihydroxy isomers due to differences in intramolecular hydrogen bonding and lipophilicity.

QSAR Model Development and ADME Prediction Validation

Computational chemistry groups developing quantitative structure-activity relationship (QSAR) models for anthraquinone derivatives should include 1-Methyl-2,3-dihydroxyanthraquinone in their training and validation sets. The compound's calculated TPSA of 74.60 Ų and exact mass of 254.05790880 g/mol provide distinct data points for refining models that predict membrane permeability, oral bioavailability, and blood-brain barrier penetration within the hydroxyanthraquinone chemical space [4].

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